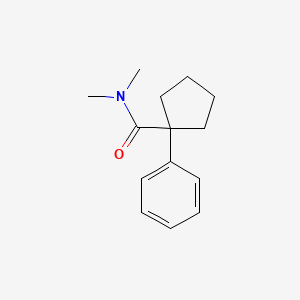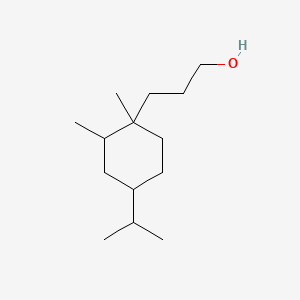
4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring substituted with isopropyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane in the Clemmensen reduction step.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl alcohol: A simpler alcohol with similar isopropyl group.
Cyclohexanol: A cyclohexane ring with a hydroxyl group.
4-Isopropylbenzaldehyde: Contains an isopropyl group attached to a benzene ring.
Uniqueness
4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
36779-89-2 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
3-(1,2-dimethyl-4-propan-2-ylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C14H28O/c1-11(2)13-6-8-14(4,7-5-9-15)12(3)10-13/h11-13,15H,5-10H2,1-4H3 |
Clé InChI |
MTWMWFCFJBOGBM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCC1(C)CCCO)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




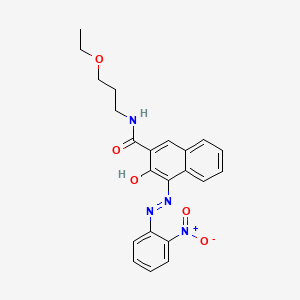
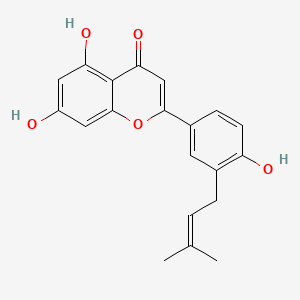
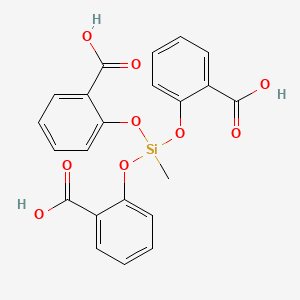
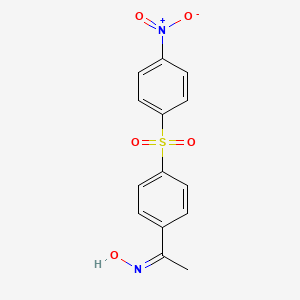

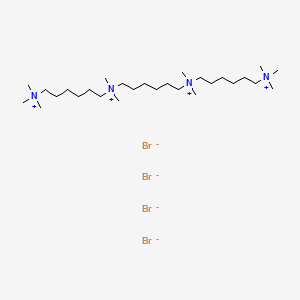


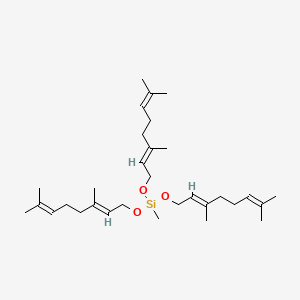

![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide](/img/structure/B12676051.png)
